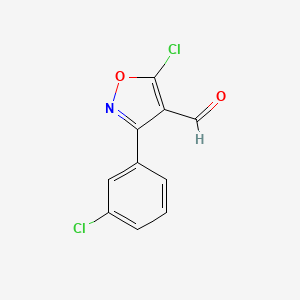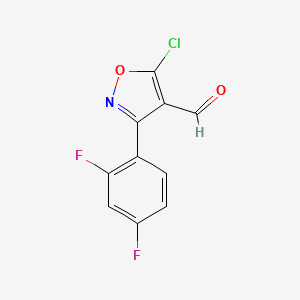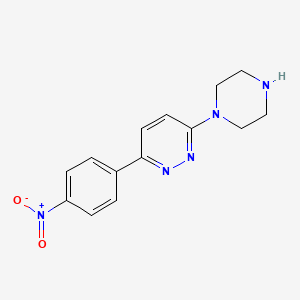
(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as EFPF, is a compound belonging to the class of organic compounds known as enones. Enones are characterized by the presence of a carbon-carbon double bond between two carbonyl groups. EFPF is a particularly interesting compound due to its unique structure and the various biological activities it has been shown to possess.
Aplicaciones Científicas De Investigación
EFPF has been studied extensively for its potential biological activities. It has been found to possess anti-inflammatory, anti-allergic, and anti-bacterial properties, making it a potential candidate for the development of new drugs. Additionally, EFPF has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of EFPF is not yet fully understood, however, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and the immune response. Additionally, EFPF has been shown to interact with certain receptors in the body, which can lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
EFPF has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and the immune response, as well as to interact with certain receptors in the body. Additionally, EFPF has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of EFPF in laboratory experiments is advantageous due to its low cost and availability. Additionally, EFPF is relatively stable and can be stored for long periods of time without significant degradation. However, there are certain limitations associated with the use of EFPF in laboratory experiments. For example, due to its chemical structure, EFPF can be toxic in high concentrations and should be handled with care. Additionally, EFPF can interact with other compounds and should be used with caution.
Direcciones Futuras
The potential applications of EFPF are vast and there are numerous directions for future research. Some potential future directions include further exploration of its anti-inflammatory, anti-allergic, and anti-bacterial properties, as well as its potential for use in the treatment of cancer. Additionally, further research could be conducted to explore the potential use of EFPF as a drug delivery system, as well as its potential for use in the development of new drugs. Finally, further research could be conducted to explore the potential of EFPF to interact with other compounds, as this could lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of EFPF can be achieved through a two-step reaction. In the first step, 4-ethylphenylacetaldehyde is reacted with 3-fluorobenzaldehyde in the presence of a base such as potassium carbonate in aqueous ethanol. This reaction produces a compound known as 4-ethyl-3-fluorophenylacetaldehyde, which is then reacted with ethylmagnesium bromide in the presence of a base such as potassium carbonate in aqueous ethanol to produce EFPF.
Propiedades
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(18)12-14/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHXLMFQTNUPSL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)




![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)





![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)

